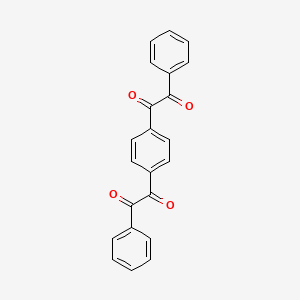

1,4-Bisbenzil

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La ciprofloxacine est synthétisée par un procédé en plusieurs étapes à partir de la 2,4-dichloro-5-fluoroacétophénone. Les étapes clés comprennent :

Formation du noyau quinolone : Cela est réalisé en faisant réagir la 2,4-dichloro-5-fluoroacétophénone avec le chlorure d'oxalyle d'éthyle pour former un intermédiaire, qui est ensuite cyclisé pour former le noyau quinolone.

Introduction du cycle pipérazine : L'intermédiaire quinolone est mis à réagir avec la pipérazine pour introduire le cycle pipérazine en position 7 du noyau quinolone.

Modifications finales : Le composé subit des modifications supplémentaires pour introduire le groupe cyclopropyle en position 1 et le groupe acide carboxylique en position 3.

Méthodes de production industrielle : La production industrielle de la ciprofloxacine implique une synthèse à grande échelle utilisant les mêmes étapes de base que la synthèse en laboratoire, mais optimisée pour l'efficacité et le rendement. Le processus comprend :

Synthèse en vrac d'intermédiaires : De grandes quantités d'intermédiaires sont synthétisées et purifiées.

Dispositifs de réaction automatisés : Des systèmes automatisés sont utilisés pour effectuer les réactions dans des conditions contrôlées afin de garantir la cohérence et un rendement élevé.

Purification et contrôle qualité : Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie, suivies d'un contrôle qualité rigoureux pour garantir la pureté et la puissance de l'antibiotique.

Analyse Des Réactions Chimiques

Types de réactions : La ciprofloxacine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés N-oxyde.

Réduction : Les réactions de réduction peuvent modifier le noyau quinolone ou le cycle pipérazine.

Substitution : Des réactions de substitution peuvent se produire aux positions fluor ou chlore sur le noyau quinolone.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont couramment utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés pour la réduction.

Principaux produits :

Produits d'oxydation : Dérivés N-oxyde.

Produits de réduction : Dérivés quinolone ou pipérazine réduits.

Produits de substitution : Dérivés de quinolone substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La ciprofloxacine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Étudiée pour ses effets sur la réplication de l'ADN bactérien et son utilisation potentielle dans la recherche génétique.

Médecine : Largement utilisée dans la recherche clinique pour le traitement des infections bactériennes et le développement de nouveaux antibiotiques.

5. Mécanisme d'action

La ciprofloxacine exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont cruciales pour le superenroulement et le désuperenroulement de l'ADN bactérien, qui sont nécessaires à la réplication, la transcription, la réparation et la recombinaison de l'ADN. En inhibant ces enzymes, la ciprofloxacine empêche la division cellulaire bactérienne et conduit à la mort cellulaire .

Composés similaires :

Norfloxacine : Un autre antibiotique fluoroquinolone ayant un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.

Lévofloxacine : Une fluoroquinolone ayant un spectre d'activité plus large et un profil pharmacocinétique différent.

Moxifloxacine : Une fluoroquinolone plus récente ayant une activité accrue contre les bactéries Gram-positives et les anaérobies.

Unicité de la ciprofloxacine : La ciprofloxacine est unique parmi les fluoroquinolones en raison de sa forte puissance contre les bactéries Gram-négatives et de son utilisation extensive en pratique clinique. Elle a un profil de sécurité bien établi et est efficace pour traiter une large gamme d'infections bactériennes .

Applications De Recherche Scientifique

Ciprofloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on bacterial DNA replication and its potential use in genetic research.

Medicine: Extensively used in clinical research for the treatment of bacterial infections and the development of new antibiotics.

Mécanisme D'action

Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin prevents bacterial cell division and leads to cell death .

Comparaison Avec Des Composés Similaires

Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.

Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .

Activité Biologique

1,4-Bisbenzil, a compound belonging to the class of bis-bibenzyls, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties. The synthesis of this compound and its mechanisms of action will also be discussed, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of benzil with appropriate reagents under controlled conditions. The synthesis generally involves the condensation of benzil derivatives in the presence of bases or acids to yield the desired bis-bibenzyl structure. The following table summarizes some common methods for synthesizing this compound:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation Reaction | Benzil + Base (KOH) | Reflux in ethanol | High |

| Microwave Irradiation | Benzil + Acid Catalyst | Microwave irradiation | Moderate |

| Solvent-free Synthesis | Benzil + Catalyst | Room temperature | Low |

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human leukemia cell lines and found that it induced apoptosis through multiple pathways:

- Cell Lines Tested : HL-60 (acute promyelocytic leukemia), U-937 (acute monocytic leukemia), K-562 (chronic myelogenous leukemia).

- Mechanisms of Action : The compound was shown to activate caspases and inhibit anti-apoptotic factors like NF-kB.

The following table presents the IC50 values for this compound against different cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 14.2 |

| U-937 | 13.2 |

| K-562 | 35.5 |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study assessed its efficacy against common pathogens:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited bactericidal effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Leukemia Treatment :

- A clinical trial investigated the use of this compound in combination with conventional chemotherapy for patients with acute myeloid leukemia (AML). Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

-

Antimicrobial Efficacy in Infections :

- A case study reported the successful treatment of a bacterial infection resistant to standard antibiotics using a formulation containing this compound.

Propriétés

IUPAC Name |

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGWHHUYNHBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187315 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-97-1 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.